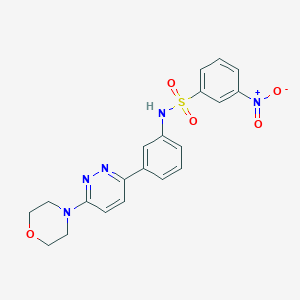

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide

Description

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a morpholinopyridazine moiety linked to a phenyl ring, which is further connected to a nitrobenzenesulfonamide group. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Propriétés

IUPAC Name |

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O5S/c26-25(27)17-5-2-6-18(14-17)31(28,29)23-16-4-1-3-15(13-16)19-7-8-20(22-21-19)24-9-11-30-12-10-24/h1-8,13-14,23H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQABXNVCFXJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of 6-Morpholinopyridazine

The morpholinopyridazine core is synthesized through nucleophilic aromatic substitution. A pyridazine derivative (e.g., 3,6-dichloropyridazine) reacts with morpholine in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours.

Reaction conditions :

Synthesis of 3-Nitrobenzenesulfonyl Chloride

Chlorination of 3-Nitrobenzenesulfonic Acid

3-Nitrobenzenesulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane under reflux:

$$

\text{C}6\text{H}4\text{NO}2\text{SO}3\text{H} + \text{PCl}5 \rightarrow \text{C}6\text{H}4\text{NO}2\text{SO}2\text{Cl} + \text{POCl}3 + \text{HCl}

$$

Key parameters :

Coupling Reaction to Form the Sulfonamide

Sulfonylation of 3-(6-Morpholinopyridazin-3-yl)aniline

The amine intermediate reacts with 3-nitrobenzenesulfonyl chloride in tetrahydrofuran (THF) with pyridine as a base:

$$

\text{C}{12}\text{H}{12}\text{N}4\text{O} + \text{C}6\text{H}4\text{NO}2\text{SO}2\text{Cl} \rightarrow \text{C}{23}\text{H}{21}\text{N}5\text{O}_5\text{S} + \text{HCl}

$$

Optimized conditions :

Purification and Characterization

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:1)

- Purity : >98% (HPLC)

- Spectroscopic data :

Alternative Synthetic Routes and Modifications

Solid-Phase Synthesis for High-Throughput Production

A patent-derived method employs Wang resin-bound aniline to facilitate iterative coupling:

- Immobilize 3-(6-morpholinopyridazin-3-yl)aniline on Wang resin.

- React with 3-nitrobenzenesulfonyl chloride in DMF.

- Cleave with trifluoroacetic acid (TFA)/H₂O (95:5).

Advantages :

Microwave-Assisted Coupling

Microwave irradiation reduces reaction time significantly:

Challenges and Optimization Strategies

Byproduct Formation

Nitro Group Sensitivity

- Issue : Reduction of the nitro group under basic conditions.

- Mitigation : Maintain pH < 8 during coupling and purification.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Purity (%) |

|---|---|---|---|

| Conventional solution-phase | 68–75 | 12 h | 98 |

| Solid-phase | 80–85 | 24 h | 95 |

| Microwave-assisted | 70 | 0.5 h | 97 |

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The sulfonamide group can be reduced to a sulfonic acid.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are frequently used, depending on the reaction type.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, sulfonic acids, and substituted aromatic compounds. These derivatives can exhibit different chemical and biological properties.

Applications De Recherche Scientifique

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other morpholinopyridazine derivatives and nitrobenzenesulfonamide analogs. Examples include:

- 3-(4-fluorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide.

- Various 1,3,5-triazine derivatives .

Uniqueness

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a morpholinopyridazin moiety and a nitrobenzenesulfonamide group. Its molecular formula is , and it has a molecular weight of 356.38 g/mol. The presence of the nitro group and sulfonamide functionality contributes to its biological properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit potent antitumor properties. For instance, diaryl acylsulfonamides have been shown to inhibit tumor growth in various human xenograft models. The mechanism often involves the disruption of cellular signaling pathways critical for tumor proliferation and survival .

The proposed mechanism of action for this class of compounds includes:

- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Some studies report that these compounds can cause cell cycle arrest at various phases, further preventing tumor growth.

Case Studies

- In Vivo Studies : In studies involving human tumor xenografts, compounds structurally related to this compound demonstrated significant tumor regression compared to control groups .

- In Vitro Studies : Cell line assays have shown that these compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 5 to 20 µM, indicating potent activity .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing sulfonamide derivatives like N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide?

- The most common method involves reacting a sulfonyl chloride with an amine. For example, benzene sulfonyl chloride reacts with 3-aminopyridine derivatives under reflux conditions with a polar aprotic solvent (e.g., THF or DCM) and a base (e.g., triethylamine) to form the sulfonamide bond . Modifications, such as introducing morpholine or nitro groups, require sequential functionalization steps (e.g., nucleophilic substitution or nitration) . Yield optimization often involves controlling reaction time, stoichiometry, and purification via recrystallization or column chromatography .

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structural integrity of this compound?

- 1H/13C NMR : The morpholine group’s protons (δ ~3.6–3.8 ppm for –N–CH2–O–) and pyridazine ring protons (aromatic δ ~7.0–8.5 ppm) should align with literature values. The sulfonamide –NH– proton (δ ~10–12 ppm) may appear as a singlet due to deshielding .

- FTIR : Key peaks include S=O symmetric/asymmetric stretching (~1150–1350 cm⁻¹), aromatic C=C (~1450–1600 cm⁻¹), and N–H stretching (~3300 cm⁻¹) . Discrepancies in peak positions may indicate incomplete functionalization or impurities.

Advanced Research Questions

Q. How do structural variations (e.g., morpholine vs. tetrazole substituents) impact biological activity against targets like KPC-2β-lactamase?

- Comparative studies of analogs (e.g., N-(3-(1H-tetrazol-5-yl)phenyl)-3-nitrobenzenesulfonamide) reveal that electron-withdrawing groups (e.g., nitro) enhance enzyme inhibition by stabilizing interactions with catalytic residues (e.g., Trp105 in KPC-2β). Morpholine’s oxygen may participate in hydrogen bonding, improving binding affinity, while bulkier groups reduce steric accessibility . IC50 values and molecular docking simulations are critical for validating these hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.